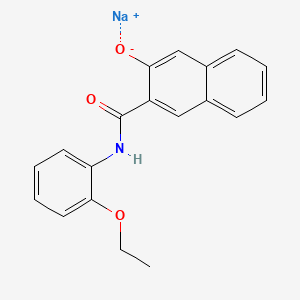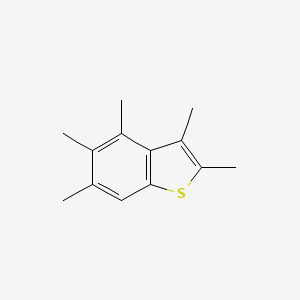![molecular formula C10H14O3 B14466654 6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate CAS No. 65961-30-0](/img/structure/B14466654.png)
6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-oxobicyclo[320]heptan-6-yl acetate is a chemical compound with a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate can be achieved through several methods. One common approach involves the Baeyer–Villiger oxidation of 3-exo-methyl-7-oxabicyclo[2.2.1]heptan-2-one . This reaction typically requires the use of peracids as oxidizing agents under controlled conditions to ensure high regioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would be applicable.
化学反応の分析
Types of Reactions
6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Peracids are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Lactones or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its biological properties could lead to new therapeutic agents.
Industry: It can be used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and derivative of the compound.
類似化合物との比較
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its use in asymmetric synthesis and biological activity.
8-Azabicyclo[3.2.1]octane: Central core of tropane alkaloids with various biological activities.
Uniqueness
6-Methyl-2-oxobicyclo[320]heptan-6-yl acetate is unique due to its specific bicyclic structure and the presence of both a ketone and an acetate group
特性
CAS番号 |
65961-30-0 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC名 |
(6-methyl-2-oxo-6-bicyclo[3.2.0]heptanyl) acetate |
InChI |
InChI=1S/C10H14O3/c1-6(11)13-10(2)5-7-8(10)3-4-9(7)12/h7-8H,3-5H2,1-2H3 |
InChIキー |
NQVMRZMPAOSMBR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1(CC2C1CCC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


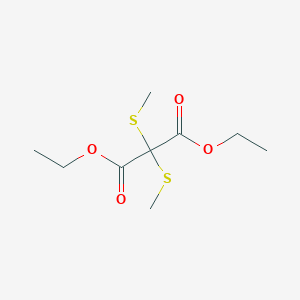
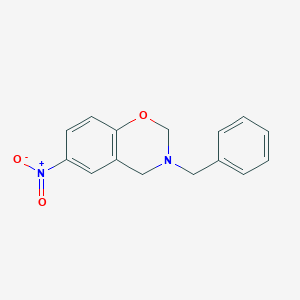
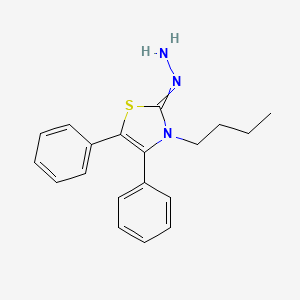
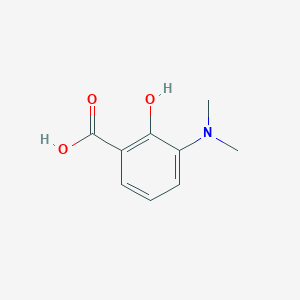
![3-[(1S,2R)-2-Methoxycyclohexyl]propanenitrile](/img/structure/B14466614.png)
![4-(5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydro[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid](/img/structure/B14466622.png)
![2-Chloro-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B14466624.png)
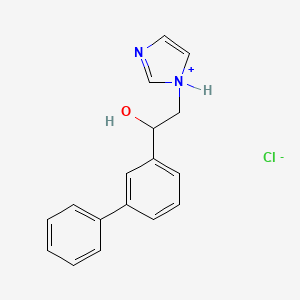
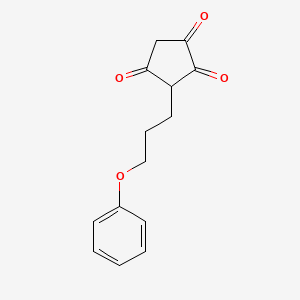
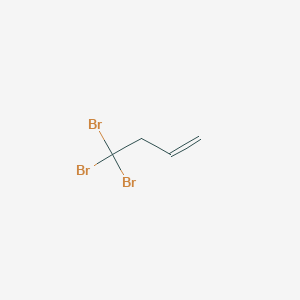
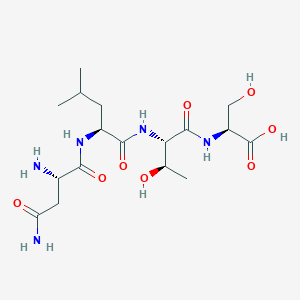
![Methyl 4-{ethyl[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoate](/img/structure/B14466644.png)
